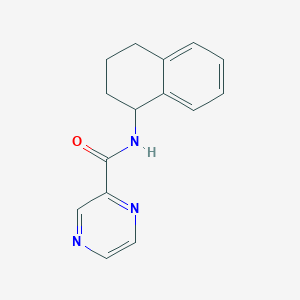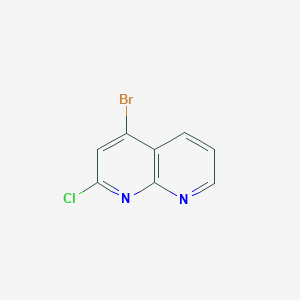
6-Chloro-4-ethoxyquinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-ethoxyquinoline-2-carboxylic acid is a chemical compound with the molecular formula C12H10ClNO3 and a molecular weight of 251.67 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-ethoxyquinoline-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 6-chloroquinoline-2-carboxylic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-ethoxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives with altered properties.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while substitution reactions can produce various functionalized quinoline compounds .
Scientific Research Applications
6-Chloro-4-ethoxyquinoline-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-4-ethoxyquinoline-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit bacterial enzymes, resulting in antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-ethoxyquinoline-3-carboxylic acid ethyl ester: This compound has a similar structure but with an ethyl ester group instead of a carboxylic acid group.
6-Chloro-4-hydroxyquinoline-2-carboxylic acid: This compound has a hydroxyl group instead of an ethoxy group.
Uniqueness
6-Chloro-4-ethoxyquinoline-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ethoxy group and carboxylic acid moiety make it a versatile compound for various applications .
Properties
Molecular Formula |
C12H10ClNO3 |
|---|---|
Molecular Weight |
251.66 g/mol |
IUPAC Name |
6-chloro-4-ethoxyquinoline-2-carboxylic acid |
InChI |
InChI=1S/C12H10ClNO3/c1-2-17-11-6-10(12(15)16)14-9-4-3-7(13)5-8(9)11/h3-6H,2H2,1H3,(H,15,16) |
InChI Key |
JBMKIDYPGYJIPT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Isopropyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carbonitrile](/img/structure/B11866539.png)

![6-Chloro-6'-methyl-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B11866558.png)






![Acetamide, N-[1,4-dihydro-3-(methylamino)-1,4-dioxo-2-naphthalenyl]-](/img/structure/B11866598.png)




